molecular formula C22H25N7S B1192486 CDK-IN-4.35

CDK-IN-4.35

Cat. No. B1192486
M. Wt: 419.551
InChI Key: PCQPAKMJSYGXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CDK-IN-4.35 is a novel potent inhibitor of cyclin-dependent kinases (CDKs) 2, 5, and 9, displaying activities across more than 60 cancer cell line.

Scientific Research Applications

Cyclin-Dependent Kinases and Cancer

Cyclin-dependent kinases (CDKs) play a pivotal role in cell cycle regulation and are often deregulated in various cancers. The compound CDK-IN-4.35, identified as a potent inhibitor of CDKs, demonstrates significant applications in cancer research. This inhibitor targets CDKs like CDK1, CDK2, and CDK9, and its efficacy has been demonstrated in various cancer cell lines. Importantly, CDK-IN-4.35 shows potential for oral delivery in cancer therapy due to its oral bioavailability and ability to suppress tumor growth in xenograft models (Heathcote et al., 2010). Moreover, compounds like 4.35 exhibit selectivity towards CDKs, making them promising candidates for cancer therapy (Jorda et al., 2019).

CDKs in Neurological Functions

CDKs also play roles in neuronal functions beyond cell cycle regulation. For instance, Cdk5, activated by neuron-specific activators like p35, is involved in various neuronal processes. Studies on Cdk5/p35 interactions and their role in positioning cortical neurons during brain development underscore the potential of targeting CDK pathways in neurological disorders (Ohshima et al., 2001).

Cyclin-Dependent Kinases in Plant Development

Research on CDK inhibitors like ICK1 in plants reveals the importance of CDK pathways in plant growth and development. The expression of ICK1, a plant CDK inhibitor, in transgenic Brassica plants, for example, has provided insights into the role of CDKs in regulating cell division, influencing organ development, and affecting processes like pollen development (Zhou et al., 2002).

CDKs in Cell Cycle and Transcription

CDKs are central to both cell cycle progression and transcription regulation. They are characterized by their interactions with cyclins and Cdk inhibitors (CKIs), and their dysregulation is linked to diseases like cancer. Understanding the mechanisms of CDKs can provide insights into therapeutic targets for disease treatment (Lim & Kaldis, 2013).

properties

Product Name

CDK-IN-4.35

Molecular Formula

C22H25N7S

Molecular Weight

419.551

IUPAC Name

5-((2-Aminoethyl)thio)-3-isopropyl-N-(4-(pyridin-2-yl)benzyl)-2H-pyrazolo[4,3-d]pyrimidin-7-amine

InChI

InChI=1S/C22H25N7S/c1-14(2)18-19-20(29-28-18)21(27-22(26-19)30-12-10-23)25-13-15-6-8-16(9-7-15)17-5-3-4-11-24-17/h3-9,11,14H,10,12-13,23H2,1-2H3,(H,28,29)(H,25,26,27)

InChI Key

PCQPAKMJSYGXRE-UHFFFAOYSA-N

SMILES

CC(C1=C2N=C(SCCN)N=C(NCC3=CC=C(C4=NC=CC=C4)C=C3)C2=NN1)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CDK-IN-4.35

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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